molecular formula C22H20ClN3 B3401226 4-(4-Benzylpiperidin-1-yl)-6-chloroquinoline-3-carbonitrile CAS No. 1040676-48-9

4-(4-Benzylpiperidin-1-yl)-6-chloroquinoline-3-carbonitrile

Cat. No.: B3401226
CAS No.: 1040676-48-9
M. Wt: 361.9 g/mol
InChI Key: JKIVCVUWYBPCSW-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperidin-1-yl)-6-chloroquinoline-3-carbonitrile is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a benzylpiperidine moiety and a chloroquinoline core. Its unique chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylpiperidin-1-yl)-6-chloroquinoline-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of Benzylpiperidine: The synthesis begins with the preparation of 4-benzylpiperidine.

    Formation of Chloroquinoline: The next step involves the synthesis of 6-chloroquinoline, which can be prepared through various methods, including the Skraup synthesis or Friedländer synthesis.

    Coupling Reaction: The final step involves the coupling of 4-benzylpiperidine with 6-chloroquinoline-3-carbonitrile under appropriate reaction conditions, such as the use of a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylpiperidin-1-yl)-6-chloroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

4-(4-Benzylpiperidin-1-yl)-6-chloroquinoline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Benzylpiperidin-1-yl)-6-chloroquinoline-3-carbonitrile involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Benzylpiperidin-1-yl)-6-chloroquinoline-3-carbonitrile is unique due to its combined structural features, which confer distinct pharmacological and chemical properties. Its dual action as a monoamine oxidase inhibitor and neuroprotective agent sets it apart from other similar compounds.

Properties

IUPAC Name

4-(4-benzylpiperidin-1-yl)-6-chloroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3/c23-19-6-7-21-20(13-19)22(18(14-24)15-25-21)26-10-8-17(9-11-26)12-16-4-2-1-3-5-16/h1-7,13,15,17H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIVCVUWYBPCSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=C4C=C(C=CC4=NC=C3C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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